molecular formula C15H24ClNO B1441166 2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1146960-38-4

2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No. B1441166
CAS RN: 1146960-38-4
M. Wt: 269.81 g/mol
InChI Key: IWQQRDCHBMGMMB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly mentioned in the search results . For detailed information, it would be best to refer to its Material Safety Data Sheet (MSDS) or consult with a qualified supplier.

Scientific Research Applications

Synthesis of 2-Nitroindoles

This compound is utilized in the synthesis of 2-nitroindoles , which are important intermediates in the production of pharmaceuticals and agrochemicals. The tert-butyl group can provide steric hindrance, which is beneficial in selective reactions .

Mono-Boc Protection of α,ω-Diamines

In the field of organic synthesis, protecting groups like Boc (tert-butyloxycarbonyl) are crucial. This compound serves as a reagent for the mono-Boc protection of α,ω-diamines, allowing for selective reactions in multi-step synthetic processes .

Analytical Chemistry

The compound finds its application in analytical chemistry where it may be used as a standard or reagent in chromatographic analysis and mass spectrometry. This aids in the identification and quantification of complex organic molecules .

Biopharma Production

In biopharmaceutical production, this compound could be involved in the synthesis of small molecule drugs. Its role in the modification of pharmacophores can help in optimizing drug properties like potency, selectivity, and pharmacokinetics .

Safety Applications

Due to its chemical properties, this compound might be used in safety applications within chemical research labs, such as developing new materials with flame-retardant properties or as a part of safety protocols in chemical handling .

Material Science

In material science, the compound’s ability to act as a linker or spacer can be exploited in the creation of new polymers or coatings. This can lead to the development of materials with unique mechanical, thermal, or chemical properties.

Drug Discovery

Lastly, in drug discovery, this compound can be used as a building block in the construction of molecular libraries. These libraries are screened against various biological targets to identify potential new drugs.

Safety And Hazards

The safety data sheet (SDS) for 2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride would provide comprehensive information about its hazards, handling, storage, and disposal. Unfortunately, the search results do not provide specific details about these aspects .

properties

IUPAC Name

3-[(2-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-15(2,3)13-6-4-5-7-14(13)17-11-12-8-9-16-10-12;/h4-7,12,16H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQQRDCHBMGMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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